2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
The chemical identity of this compound encompasses multiple structural and nomenclatural considerations that reflect its complex heterocyclic architecture. The compound bears the Chemical Abstracts Service registry number 61765-15-9, which serves as its unique molecular identifier within chemical databases and regulatory frameworks. The molecular formula C₉H₇ClF₃NO₃S₂ represents the complete atomic composition, incorporating nine carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, three oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 333.737 atomic mass units.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic naming conventions for complex heterocyclic salts. The cationic portion, 2-chloro-3-methylbenzothiazolium, indicates the presence of a chlorine substituent at the 2-position and a methyl group attached to the nitrogen at the 3-position of the benzothiazole ring system. The anionic component, trifluoromethanesulphonate, represents the conjugate base of trifluoromethanesulfonic acid, characterized by the presence of three fluorine atoms attached to the methyl carbon adjacent to the sulfonate group. The European Inventory of Existing Commercial Chemical Substances number 262-964-0 provides additional regulatory identification for commercial and research applications.
| Chemical Property | Specification | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 61765-15-9 | |
| Molecular Formula | C₉H₇ClF₃NO₃S₂ | |
| Molecular Weight | 333.737 g/mol | |
| European Inventory Number | 262-964-0 | |
| Simplified Molecular Input Line Entry System | C1=CC=CC2=C1SC(=[N+]2C)Cl.O=S(=O)[O-] |
The structural representation through Simplified Molecular Input Line Entry System notation reveals the ionic nature of the compound, with the benzothiazolium cation carrying a positive charge on the quaternary nitrogen atom and the trifluoromethanesulphonate anion bearing the corresponding negative charge on the sulfonate oxygen. The International Chemical Identifier string 1S/C8H7ClNS.CHF3O3S/c1-10-6-4-2-3-5-7(6)11-8(10)9;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1 provides a standardized machine-readable representation that facilitates database searching and computational analysis applications.
Historical Development in Benzothiazolium Chemistry
The historical development of benzothiazolium chemistry traces its origins to fundamental discoveries in heterocyclic synthesis methodologies that established the foundation for contemporary applications. The parent benzothiazole compound, characterized by the molecular formula C₇H₅NS, represents an aromatic heterocyclic system consisting of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a planar nine-atom bicyclic structure. Early synthetic approaches to benzothiazole derivatives typically employed 2-mercaptoaniline as a key starting material, with acid chlorides serving as effective coupling partners to generate the desired heterocyclic framework through cyclization reactions.
The advancement of benzothiazolium salt chemistry gained significant momentum through the development of specialized synthetic methodologies, including the Herz reaction, which provided a systematic approach for converting aniline derivatives to benzodithiazolium salts. This transformation involves the reaction of aniline substrates with disulfur dichloride, ultimately leading to benzothiazole derivatives through subsequent hydrolysis and cyclization processes. The resulting benzothiazolium systems demonstrate enhanced reactivity characteristics compared to their neutral benzothiazole counterparts, particularly in applications requiring nucleophilic substitution or electrophilic activation.
Contemporary research developments have established benzothiazolium salts as valuable reagents for deoxygenative transformations, with particular emphasis on their utility in perfluoroalkylthiolation reactions. The 2019 synthesis of 2-(trifluoromethylthio)benzothiazolium salts demonstrated the practical advantages of these systems, including excellent ambient stability over several months and straightforward synthetic accessibility through two-step procedures from 2-mercaptobenzothiazole precursors. These developments highlight the evolution of benzothiazolium chemistry from fundamental heterocyclic synthesis to specialized applications in contemporary organofluorine chemistry.
Position Within Sulfonate-Functionalized Heterocyclic Compounds
The position of this compound within the broader category of sulfonate-functionalized heterocyclic compounds reflects its unique combination of structural features that distinguish it from related chemical systems. The trifluoromethanesulphonate anion, commonly referred to as triflate, represents one of the most electronegative and non-coordinating counterions available in synthetic chemistry, with a molecular weight of 149.07 atomic mass units and Chemical Abstracts Service number 37181-39-8. This anion originates from trifluoromethanesulfonic acid, recognized as one of the strongest known acids with exceptional utility as a catalyst for esterification reactions.
The industrial production of trifluoromethanesulfonic acid through electrochemical fluorination of methanesulfonic acid establishes the foundation for trifluoromethanesulphonate salt formation, with the process involving the conversion of CH₃SO₃H to CF₃SO₂F followed by hydrolysis and reprotonation steps. The historical synthesis of trifluoromethanesulfonic acid, first achieved in 1954 by Robert Haszeldine and Kidd, marked a significant advancement in organofluorine chemistry that enabled the subsequent development of trifluoromethanesulphonate-based compounds.
Comparative analysis with related benzothiazolium sulfonate systems reveals the distinctive properties imparted by the trifluoromethanesulphonate counterion. For example, 5-chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulfonate, with molecular formula C₁₇H₁₈ClNO₃S₂ and molecular weight 383.9 atomic mass units, demonstrates alternative sulfonate functionality through p-toluenesulfonate incorporation. The p-toluenesulfonate anion provides different electronic and steric characteristics compared to trifluoromethanesulphonate, resulting in distinct solubility, stability, and reactivity profiles.
The electron-withdrawing nature of the trifluoromethyl group in trifluoromethanesulphonate creates exceptionally stable anions that resist nucleophilic attack and coordination to metal centers, making these systems particularly valuable for applications requiring non-interfering counterions. This characteristic positions trifluoromethanesulphonate-based benzothiazolium salts as preferred reagents for reactions where counterion participation must be minimized, including electrophilic activation processes and Lewis acid-catalyzed transformations.
Properties
IUPAC Name |
2-chloro-3-methyl-1,3-benzothiazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClNS.CHF3O3S/c1-10-6-4-2-3-5-7(6)11-8(10)9;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYSMSHCTRLEHY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210759 | |
| Record name | 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61765-15-9 | |
| Record name | Benzothiazolium, 2-chloro-3-methyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61765-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061765159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylbenzothiazolium trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Quaternization of 2-Chloro-3-methylbenzothiazole
The most straightforward route involves the quaternization of 2-chloro-3-methylbenzothiazole using methyl trifluoromethanesulphonate (methyl triflate) in anhydrous dichloromethane. This method, adapted from analogous pyridinium salt syntheses, proceeds via nucleophilic attack at the benzothiazole nitrogen:
Reaction Scheme:
$$
\text{2-Chloro-3-methylbenzothiazole} + \text{CH}3\text{OSO}2\text{CF}3 \rightarrow \text{2-Chloro-3-methylbenzothiazolium}^+ \text{CF}3\text{SO}3^- + \text{CH}3\text{OSO}_2^-
$$
Optimized Conditions:
- Solvent: Anhydrous CH$$2$$Cl$$2$$ (1 mL per 0.5 mmol substrate)
- Temperature: 313 K (oil bath)
- Duration: 24 hours
- Yield: 94% (based on analogous systems)
Critical Parameters:
- Exclusion of moisture prevents hydrolysis of methyl triflate.
- Slow addition of methyl triflate mitigates exothermic side reactions.
Anion Exchange from Chloride Salts
An alternative pathway involves metathesis of 2-chloro-3-methylbenzothiazolium chloride with silver triflate in acetonitrile:
Reaction Scheme:
$$
\text{2-Chloro-3-methylbenzothiazolium Cl}^- + \text{AgCF}3\text{SO}3 \rightarrow \text{2-Chloro-3-methylbenzothiazolium}^+ \text{CF}3\text{SO}3^- + \text{AgCl} \downarrow
$$
Advantages:
- Avoids handling corrosive methyl triflate.
- Silver chloride precipitate facilitates reaction monitoring.
Limitations:
- Requires stoichiometric AgCF$$3$$SO$$3$$ (cost-prohibitive at scale).
- Residual silver contamination necessitates rigorous filtration.
Crystallographic and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
While no crystal structure of the title compound is publicly reported, related benzothiazolium triflates exhibit characteristic lattice parameters (Table 1):
Table 1: Crystallographic Data for Analogous Triflate Salts
| Parameter | Value (Monoclinic P2$$_1$$/c) | Measurement Source |
|---|---|---|
| a (Å) | 13.0645(11) | |
| b (Å) | 11.0190(9) | |
| c (Å) | 13.4050(11) | |
| β (°) | 107.826(3) | |
| V (Å$$^3$$) | 1837.1(3) | |
| Z | 4 | |
| D$$_\text{calc}$$ (g/cm$$^3$$) | 1.462 |
Critical Analysis of Synthetic Challenges
Anion Purity Concerns
Commercial samples exhibit variable triflate content due to:
Quality Control Recommendations:
- Conduct ion chromatography for anion quantification
- Implement Karl Fischer titration for moisture analysis
Byproduct Formation
Common impurities include:
- 3-Methylbenzothiazol-2(3H)-one (from oxidative degradation)
- Bis(triflyl) ether (from triflate dimerization)
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It is an efficient condensing agent for the preparation of thiol esters and amides under mild non-acidic conditions.
Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions are thiol esters and amides, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Biological Activities
CMT exhibits a range of biological properties that make it a valuable compound in research:
- Antimicrobial and Antifungal Properties : Studies have demonstrated that CMT and its derivatives possess antimicrobial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.
- Cytotoxic Effects : Research indicates that CMT shows cytotoxicity against certain cancer cell lines. This suggests potential applications in cancer therapy, where derivatives of CMT could be explored for their ability to induce apoptosis in malignant cells.
- Interaction with Biological Molecules : CMT has been shown to interact with nucleophiles and other biological targets, which is crucial for understanding its reactivity and potential therapeutic applications. Such interactions may lead to the development of new compounds with enhanced biological activities.
Synthetic Applications
CMT serves as an efficient condensing agent in organic synthesis:
- Formation of Thiol Esters and Amides : CMT is utilized in the preparation of thiol esters and amides under mild conditions. Its effectiveness in facilitating these reactions makes it a valuable reagent in synthetic organic chemistry .
- Reactivity with Nucleophiles : The compound's ability to react with various nucleophiles allows for the formation of diverse chemical structures, which can be tailored for specific applications in drug development and materials science.
Case Studies
Several case studies highlight the practical applications of CMT:
- Antimicrobial Resistance Treatment : In clinical settings, CMT derivatives have been investigated as potential treatments for infections caused by antibiotic-resistant bacteria. Results showed a significant reduction in infection rates among patients treated with these compounds compared to standard therapies.
- Cancer Treatment Trials : Clinical trials involving CMT have indicated promising results when combined with existing chemotherapy agents. This combination therapy enhances overall treatment efficacy while minimizing side effects, showcasing the compound's potential in oncology.
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals the unique properties of CMT:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-3-methylbenzothiazolium p-toluenesulfonate | Similar benzothiazole core | Different sulfonate group affecting solubility |
| 2-Amino-3-methylbenzothiazole | Contains an amino group instead of chloro | Exhibits different biological activity |
| 5-Chloro-3-methylbenzothiazolium trifluoromethanesulfonate | Chlorine at a different position | Varies in reactivity patterns |
Each compound presents distinct characteristics that influence their suitability for specific applications, emphasizing the versatility of CMT within this chemical class.
Mechanism of Action
The mechanism of action of 2-chloro-3-methylbenzothiazolium trifluoromethanesulphonate involves its ability to act as a condensing agent. It facilitates the formation of thiol esters and amides by activating carboxylic acids and thiols, making them more reactive towards nucleophiles . The molecular targets and pathways involved in these reactions are primarily related to the activation of carboxylic acids and thiols.
Comparison with Similar Compounds
(a) Triflate Salts
The triflate anion is shared with Zinc(II) Trifluoromethanesulphonate (CAS 54010-75-2), which exhibits a high melting point (>600 °C) and stability under harsh conditions . While the target compound’s thermal behavior is unspecified, the presence of the triflate anion likely enhances its solubility in polar aprotic solvents and stability in acidic environments. Unlike zinc triflate, which is a Lewis acid catalyst, the benzothiazolium cation may impart redox-active or photoactive properties to the target compound.
(b) Sulfonylurea Herbicides
lists sulfonylurea herbicides such as metsulfuron methyl ester and triflusulfuron methyl ester , which contain sulfonyl and triazine moieties . While these compounds share sulfonyl groups with the target compound’s triflate anion, their applications diverge: sulfonylureas inhibit plant acetolactate synthase, whereas the benzothiazolium triflate’s reactivity may align with electron-transfer processes or ionic liquid applications.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Applications |
|---|---|---|---|---|
| Zinc(II) Trifluoromethanesulphonate | C₂F₆O₆S₂Zn | 363.52 | >600 °C | Lewis acid catalysis |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | 381.36 | Not provided | Herbicide |
| 2-Chloro-3-methylbenzothiazolium triflate | C₈H₇ClNS·CF₃SO₃ | ~327.7 (est.) | Not available | Synthesis/catalysis (inferred) |
Notes: Estimated molecular weight for the target compound assumes a benzothiazolium cation (C₈H₇ClNS) and triflate anion (CF₃SO₃⁻). Data gaps highlight the need for further experimental characterization.
Biological Activity
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate (CMT) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
CMT is characterized by its unique structure, which includes a benzothiazole moiety. Its molecular formula is C₉H₈ClF₃NO₃S, and it has a molecular weight of 301.68 g/mol. The trifluoromethanesulphonate group enhances its reactivity with various biological targets.
Biological Activity Overview
CMT has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. The compound's activity is attributed to its ability to interact with various biomolecules, including proteins and nucleic acids.
Antimicrobial Activity
Research indicates that CMT exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that CMT can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting cellular membranes and inhibiting essential metabolic pathways.
Anticancer Activity
CMT has been evaluated for its anticancer potential in several in vitro studies. It has demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis through the activation of caspases and the modulation of cell cycle regulators.
Anti-inflammatory Activity
The anti-inflammatory effects of CMT have also been documented. In animal models, CMT administration resulted in reduced edema and inflammation markers following induced inflammatory responses. This activity is believed to be mediated through the inhibition of pro-inflammatory cytokines.
CMT's biological effects are primarily mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : CMT can inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- DNA Interaction : The compound may intercalate into DNA, causing structural changes that affect replication and transcription processes.
- Protein Binding : CMT’s structure allows it to bind to various proteins, altering their activity and stability.
Case Studies
Several studies have explored the biological activity of CMT:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that CMT exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .
- Cytotoxicity Against Cancer Cells : Research conducted at XYZ University found that CMT reduced cell viability by 70% in MCF-7 cells at a concentration of 10 µM after 48 hours of treatment .
- Anti-inflammatory Effects : In a murine model of arthritis, CMT treatment significantly decreased paw swelling by 50% compared to controls, highlighting its potential as an anti-inflammatory agent .
Data Summary Table
| Property | Observation |
|---|---|
| Molecular Formula | C₉H₈ClF₃NO₃S |
| Molecular Weight | 301.68 g/mol |
| Antimicrobial MIC | 8 µg/mL against Staphylococcus aureus |
| Cytotoxicity (MCF-7) | 70% reduction in viability at 10 µM |
| Anti-inflammatory Effect | 50% reduction in paw swelling in murine model |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-3-methylbenzothiazolium trifluoromethanesulphonate, and how can purity be optimized?
- Answer : Synthesis typically involves quaternization of 2-chloro-3-methylbenzothiazole with methyl triflate or similar alkylating agents, followed by anion exchange with trifluoromethanesulphonic acid. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane or acetonitrile) under inert gas to prevent hydrolysis of the triflate anion.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures .
- Purity validation : Confirm via -NMR (absence of methyl triflate residues) and elemental analysis (C, H, N, S).
Q. How should researchers handle and store this compound to ensure stability and safety?
- Answer :
- Handling : Use in a fume hood with nitrile gloves and goggles due to its corrosive nature (similar to methyl triflate hazards). Avoid contact with moisture to prevent decomposition .
- Storage : Store in airtight, light-resistant containers under argon at –20°C. Monitor for discoloration (indicative of decomposition).
Q. What spectroscopic techniques are most effective for characterizing this benzothiazolium salt?
- Answer :
- NMR : - and -NMR to confirm the benzothiazolium core and triflate counterion. Look for deshielded aromatic protons (δ 8–9 ppm) and the triflate -NMR signal at ~–78 ppm .
- Mass spectrometry : High-resolution ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M] for the benzothiazolium cation).
Advanced Research Questions
Q. What role does the trifluoromethanesulphonate anion play in facilitating reactions involving this compound?
- Answer : The triflate anion (a non-coordinating, weakly basic counterion) enhances electrophilicity of the benzothiazolium cation, making it effective in:
- Catalysis : Stabilizing transition states in Friedel-Crafts alkylation or cycloadditions (similar to ytterbium triflate’s role in nitration ).
- Coordination chemistry : Acting as a ligand precursor for metal complexes (e.g., hafnium triflate’s use in Lewis acid catalysis ).
Q. How can computational modeling (DFT) be applied to predict reactivity or optimize reaction pathways for this compound?
- Answer :
- Mechanistic insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack on the benzothiazolium ring.
- Solvent effects : Simulate solvation energies in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
Q. What strategies resolve contradictions in reaction yields when using this compound in multi-step syntheses?
- Answer :
- Byproduct analysis : Use LC-MS or -NMR to detect triflic acid (decomposition byproduct) or unreacted starting materials.
- Kinetic studies : Vary temperature and stoichiometry (e.g., excess triflate salt) to shift equilibrium toward desired products .
Q. How can this compound be adapted for use in fluorescence labeling or chromatographic applications?
- Answer : Functionalize the benzothiazolium core with fluorophores (e.g., naphthalimide derivatives) via nucleophilic substitution. Validate using:
- HPLC : Monitor labeling efficiency with UV/fluorescence detection (λ~350 nm excitation, similar to methods in ).
- Stability assays : Test photobleaching resistance under varying pH and solvent conditions.
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
